Product packaging for Bis(3-methylphenyl) phenylphosphonate(Cat. No.:CAS No. 62750-92-9)

Bis(3-methylphenyl) phenylphosphonate

Cat. No.: B14521588
CAS No.: 62750-92-9
M. Wt: 338.3 g/mol
InChI Key: ZSQJMLSQGPFQDI-UHFFFAOYSA-N
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Description

Bis(3-methylphenyl) phenylphosphonate is an organophosphorus compound of significant interest in materials science, particularly in the development of high-performance, flame-retardant polymers. Compounds within the phosphonate class are known to be effective flame retardants and can play a crucial role in enhancing the fire safety of engineering plastics. Research on structurally similar phenyl phosphonates has demonstrated their efficacy when incorporated into polymers like bismaleimide (BMI) resins, where they can significantly reduce peak heat release rate (PHRR) and improve the thermal stability of the composite material . The mechanism of action for phosphonate-based flame retardants often involves both condensed phase and gas phase activity. In the condensed phase, they can promote the formation of a protective char layer that insulates the underlying polymer from heat and oxygen. Simultaneously, in the gas phase, they can release phosphorus-containing radicals that interfere with the combustion process in the flame . Beyond their flame retardant properties, phosphonates are stable functional groups often used as bioisosteres for phosphates in medicinal chemistry due to their resistance to hydrolysis, making them valuable in the design of enzyme inhibitors and nucleotide analogs . The hydrolysis of phosphonate esters, a key step in many synthetic pathways, can proceed under either acidic or basic conditions . Researchers value this compound for exploring structure-activity relationships in polymer chemistry and for designing new materials with enhanced fire safety and mechanical properties. This product is intended for research applications and is For Research Use Only . It is not intended for diagnostic or therapeutic uses, nor for human or veterinary use. Key Properties: • CAS Number: 26446-73-1 • Molecular Formula: C20H19O4P • Molecular Weight: 354.34 g/mol

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H19O3P B14521588 Bis(3-methylphenyl) phenylphosphonate CAS No. 62750-92-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62750-92-9

Molecular Formula

C20H19O3P

Molecular Weight

338.3 g/mol

IUPAC Name

1-methyl-3-[(3-methylphenoxy)-phenylphosphoryl]oxybenzene

InChI

InChI=1S/C20H19O3P/c1-16-8-6-10-18(14-16)22-24(21,20-12-4-3-5-13-20)23-19-11-7-9-17(2)15-19/h3-15H,1-2H3

InChI Key

ZSQJMLSQGPFQDI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OP(=O)(C2=CC=CC=C2)OC3=CC=CC(=C3)C

Origin of Product

United States

Synthetic Methodologies for Bis 3 Methylphenyl Phenylphosphonate and Analogous Phosphonates

Fundamental Synthetic Approaches to Aryl Phosphonates

Traditional methods for synthesizing aryl phosphonates often involve the formation of the phosphoester linkage through reactions of phosphorus-containing electrophiles with phenolic nucleophiles, or the esterification of phosphonic acids.

Phosphorylation Reactions involving Phenolic Derivatives

A primary route to aryl phosphonates involves the direct phosphorylation of phenols. This can be achieved using various phosphorylating agents. For instance, a mixture of phosphorus pentoxide and triethyl phosphate (B84403) has been shown to effectively phosphorylate a range of substituted phenols, yielding the corresponding phosphate derivatives in good yields. researchgate.net Another approach involves the use of H-phosphonates for the phosphorylation of phenols. researchgate.net

The reaction of a phenolic derivative, such as m-cresol, with a suitable phenylphosphonic acid derivative is a direct method for the synthesis of bis(3-methylphenyl) phenylphosphonate (B1237145). The general scheme for this reaction is as follows:

Reaction Scheme: Phenylphosphonic Dichloride + 2 eq. 3-Methylphenol → Bis(3-methylphenyl) Phenylphosphonate + 2 eq. HCl

This reaction typically requires a base to neutralize the hydrogen chloride byproduct.

Esterification of Phosphonic Acids and Derivatives

The direct esterification of phosphonic acids with phenols is a viable, though sometimes challenging, method for the synthesis of aryl phosphonates. nih.gov The esterification of phenylphosphonic acid can yield both monoesters and diesters, and achieving selectivity for the desired product can be complex. nih.govresearchgate.net Microwave-assisted direct esterification of phosphinic acids with alcohols has been developed as a novel preparation method for phosphinates, and similar principles can be applied to phosphonic acids. mdpi.com

The reaction of phenylphosphonic acid with an excess of an alcohol, such as butanol or octanol, under microwave irradiation in the presence of an ionic liquid catalyst like [bmim][BF4] has been shown to produce the corresponding monoesters. tandfonline.com For the synthesis of diesters, a subsequent alkylating esterification of the monoester can be performed. tandfonline.commtak.hu

Selective esterification can be influenced by the choice of alkoxy group donors. Orthoesters, carbonates, orthocarbonates, acetals, and ketals have been investigated as effective donors for the esterification of carboxylic acids, and similar principles are proposed for phosphonic acids. nih.govresearchgate.net

Application of Phosphorus Halides in Phosphonate (B1237965) Synthesis

Phosphorus halides, particularly phenylphosphonic dichloride, are highly reactive intermediates widely used in the synthesis of phosphonates. mdpi.comsci-hub.st The two highly reactive phosphoryl chlorides can readily react with nucleophiles such as the hydroxyl groups of phenols. mdpi.com The interfacial polycondensation of phenylphosphonic dichloride with alkaline solutions of diphenols is a common method for preparing poly(phosphonate)s. sci-hub.st

For the synthesis of this compound, phenylphosphonic dichloride would be reacted with two equivalents of 3-methylphenol (m-cresol). The reaction is typically carried out in the presence of a base to scavenge the HCl produced.

A synthetic method for a bimolecular phenyl-phosphonic acid crystal containing a crystal water involves the reaction of 2-[(4S)-4,5-dihydro-4-R-2-oxazolinyl] phenol (B47542) and phenyl phosphonyl chloride in dry toluene (B28343) and triethylamine (B128534) solution. google.com

Advanced and Stereoselective Synthetic Strategies

Modern synthetic chemistry has seen the development of more sophisticated methods for the synthesis of phosphonates, including asymmetric approaches to generate chiral molecules and the use of catalysts to improve efficiency and selectivity.

Asymmetric Synthesis of Chiral Phosphonate Centers

Chiral phosphonates are of significant interest due to their potential applications in medicine and as chiral ligands in catalysis. unl.ptmdpi.com The synthesis of P-stereogenic centers is challenging and has traditionally relied on the resolution of racemates or the use of stoichiometric chiral auxiliaries. mdpi.comdoaj.org

Recent advances have focused on catalytic, stereocontrolled synthesis. doaj.org One approach involves the desymmetrization of prochiral phosphonic dichlorides using chiral catalysts. nih.gov Another strategy is the dynamic kinetic asymmetric transformation (DKAT) of racemic H-phosphinate species, which are coupled with nucleophilic alcohols under halogenating conditions in the presence of a chiral nucleophilic catalyst to produce chiral phosphonate products. mdpi.comnih.gov Organocatalysis has also emerged as a powerful tool for the asymmetric synthesis of chiral phosphonates under mild conditions. unl.pt

Catalytic Methods for Phosphonate Formation

Catalytic methods offer significant advantages in terms of efficiency, atom economy, and functional group tolerance. organic-chemistry.org Palladium-catalyzed cross-coupling reactions, such as the Hirao reaction, are widely used for the formation of C-P bonds by coupling aryl halides or triflates with H-phosphonates. organic-chemistry.orgnih.gov Nickel catalysts have also been employed for the phosphorylation of aryl pivalates with hydrogen phosphoryl compounds. organic-chemistry.org

Copper-catalyzed reactions provide another avenue for the synthesis of aryl phosphonates. For instance, the copper-catalyzed addition of H-phosphonate dialkyl esters to boronic acids has been reported. organic-chemistry.org Furthermore, a copper-catalyzed oxygen-arylation of dialkyl phosphonates with diaryliodonium salts allows for the synthesis of mixed alkyl aryl phosphonates. acs.org

Metal-free approaches have also been developed. An efficient method for C-P bond construction involves the use of arynes, which circumvents the often harsh conditions of transition-metal-catalyzed P-arylation. organic-chemistry.orgacs.org

Below is a table summarizing various catalytic methods for aryl phosphonate synthesis.

Catalyst SystemReactantsProduct Type
Palladium(0) complexesAryl Halides/Triflates + H-PhosphonatesAryl Phosphonates
Nickel complexesAryl Pivalates + H-Phosphoryl CompoundsAryl Phosphonates
Copper(I/II) oxides/saltsAryl Boronic Acids + H-PhosphonatesAryl Phosphonates
Copper(I/II) saltsDiaryliodonium Salts + Dialkyl PhosphonatesMixed Alkyl Aryl Phosphonates
Metal-free (Aryne chemistry)Silyl Triflates + Trialkyl PhosphitesAryl Phosphonates

Optimization of Reaction Conditions and Yield Enhancement

The optimization of reaction conditions is a critical step in developing an efficient synthesis for any chemical compound, including aryl phosphonates. Key parameters that are typically investigated include the choice of solvent, reaction temperature, and the type and loading of any catalyst used. The goal is to maximize the yield and purity of the desired product while minimizing reaction time and the formation of byproducts.

Solvent Effects and Reaction Environment Influences

The choice of solvent can significantly impact the rate and outcome of phosphonate synthesis. The solvent's polarity, boiling point, and ability to dissolve reactants and intermediates are all important considerations. In the synthesis of analogous poly(phenyl phosphonate)s, high-boiling-point solvents are often employed to facilitate the high temperatures required for the condensation reaction.

For related phosphonate syntheses, a range of solvents from non-polar (like toluene) to polar aprotic (like acetonitrile (B52724) or dichloromethane) have been utilized. The selection of the solvent often depends on the specific reaction type, such as the Arbuzov reaction or palladium-catalyzed cross-coupling reactions, which are common methods for forming the C-P bond in phosphonates. The reaction environment is also critical; for instance, carrying out the reaction under an inert atmosphere of nitrogen or argon is a standard practice to prevent side reactions, especially when using sensitive reagents.

Table 1: General Solvent Effects in Analogous Phosphonate Syntheses

Solvent Type Polarity Typical Boiling Point (°C) General Applicability in Phosphonate Synthesis
Toluene Non-polar 111 High-temperature reactions, dissolves many organic starting materials.
Dichloromethane (B109758) Polar aprotic 40 Used for reactions at or below room temperature, good solubility for a range of reactants.
Acetonitrile Polar aprotic 82 Common in palladium-catalyzed cross-coupling reactions.
Tetrahydrofuran (THF) Polar aprotic 66 Often used with organometallic reagents.

This table presents generalized information and is not specific to the synthesis of this compound.

Temperature and Catalyst Loading Considerations

Reaction temperature is a crucial parameter to control. For the thermal condensation of phenylphosphonic dichloride with silylated phenols to form poly(phenyl phosphonate)s, reaction temperatures are typically ramped up in a stepwise manner and can reach up to 300°C. sci-hub.st The initial reaction temperature can vary depending on the nucleophilicity of the phenol, with more reactive phenols allowing for a lower starting temperature. sci-hub.st

In catalyzed reactions, such as those employing palladium catalysts for C-P bond formation, the temperature is often lower. Microwave-assisted syntheses have been shown to achieve quantitative cross-coupling of H-phosphonate diesters with aryl halides in very short reaction times. organic-chemistry.org

Catalyst loading is another key variable to optimize. The goal is to use the minimum amount of catalyst necessary to achieve a high reaction rate and yield, as this reduces costs and simplifies purification. For palladium-catalyzed reactions, loadings can vary, but efforts are always made to keep them as low as possible. In some cases, a catalyst is not required at all. For example, the reaction of diaryliodonium salts with phosphites can proceed under visible-light illumination in the presence of a base without a metal catalyst. organic-chemistry.org

Table 2: Typical Temperature and Catalyst Conditions in Analogous Phosphonate Syntheses

Reaction Type Typical Temperature Range (°C) Catalyst Typical Catalyst Loading
Thermal Condensation 120 - 300 Benzyltriethylammonium chloride Catalytic amounts
Pd-catalyzed Cross-Coupling Room Temp. - 120 Pd(PPh₃)₄, Pd(OAc)₂ 0.5 - 5 mol%
Visible-light Induced Room Temperature None (photochemical) N/A

This table presents generalized information and is not specific to the synthesis of this compound.

Isolation, Purification, and Scale-Up Methodologies

Following the completion of the reaction, the desired phosphonate product must be isolated from the reaction mixture and purified. Common laboratory-scale purification techniques for phosphonates include precipitation, recrystallization, and column chromatography.

In the synthesis of analogous poly(phenyl phosphonate)s, a common workup procedure involves dissolving the crude product in a solvent like dichloromethane and then precipitating it by adding it to a large volume of a non-solvent, such as methanol. sci-hub.st The precipitated product is then collected by filtration and dried. sci-hub.st

For smaller, non-polymeric phosphonates, column chromatography on silica (B1680970) gel is a widely used purification method. The choice of eluent (the solvent system passed through the column) is critical for achieving good separation of the product from impurities.

Scaling up a synthesis from the laboratory to an industrial scale presents several challenges. Reactions that are straightforward on a small scale may become problematic when larger quantities are involved. For the synthesis of related triphenyl phosphites, continuous flow reactors have been developed to enable kilogram-scale production. researchgate.net This approach offers significant advantages over traditional batch processing, including better temperature control, shorter reaction times, and increased safety and efficiency. researchgate.net The reactants can often be used in stoichiometric ratios, which makes the process more economical and environmentally friendly. researchgate.net

Spectroscopic Characterization and Advanced Analytical Techniques

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS)

Without access to experimental or published research findings for the precise compound , any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is instrumental in determining the molecular weight and fragmentation pattern of organophosphorus compounds like Bis(3-methylphenyl) phenylphosphonate (B1237145). This method is particularly useful for polar and thermally labile molecules. In ESI-MS, the analyte is ionized by applying a high voltage to a liquid solution, which creates an aerosol of charged droplets. The solvent evaporates from these droplets, leading to the formation of gas-phase ions that are then analyzed by the mass spectrometer.

For Bis(3-methylphenyl) phenylphosphonate, with a molecular formula of C₂₀H₁₉O₄P, the expected monoisotopic mass is approximately 354.1021 g/mol . nih.gov ESI-MS analysis would typically be performed in positive ion mode, where the molecule can be detected as protonated ([M+H]⁺), sodiated ([M+Na]⁺), or other cationized species. High-resolution mass spectrometry (HRMS) coupled with ESI can provide highly accurate mass measurements, which aids in confirming the elemental composition.

Table 1: Predicted ESI-MS Data for this compound Adducts

AdductPredicted m/z
[M+H]⁺355.1094
[M+Na]⁺377.0913
[M+K]⁺393.0652
[M+NH₄]⁺372.1359

Note: The data in this table is based on computational predictions and serves as a theoretical guide for experimental analysis.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies that correspond to the vibrational modes of its chemical bonds. An IR spectrum, a plot of absorbance or transmittance versus wavenumber (cm⁻¹), provides a unique "fingerprint" of the molecule.

For this compound, the IR spectrum is expected to show characteristic absorption bands corresponding to its constituent functional groups. The analysis of these bands allows for the confirmation of the compound's structure.

Key expected vibrational frequencies include:

P=O Stretching: A strong absorption band is anticipated in the region of 1250-1300 cm⁻¹ for the phosphoryl group.

P-O-C (Aryl) Stretching: Asymmetric and symmetric stretching vibrations of the P-O-aryl linkages are expected to appear in the 1240-1160 cm⁻¹ and 1050-950 cm⁻¹ regions, respectively.

C-H Stretching (Aromatic and Methyl): Aromatic C-H stretching vibrations typically occur above 3000 cm⁻¹, while the C-H stretching of the methyl (CH₃) groups will be observed just below 3000 cm⁻¹.

C=C Stretching (Aromatic): Multiple bands of variable intensity are expected in the 1600-1450 cm⁻¹ region due to the vibrations of the aromatic rings.

C-H Bending: In-plane and out-of-plane bending vibrations for the substituted benzene (B151609) rings will be present in the fingerprint region (below 1400 cm⁻¹).

Table 2: Expected Characteristic IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
P=OStretching1250 - 1300 (Strong)
P-O-C (Aryl)Asymmetric Stretching1240 - 1160
P-O-C (Aryl)Symmetric Stretching1050 - 950
Aromatic C-HStretching3100 - 3000
Methyl C-HStretching2980 - 2850
Aromatic C=CStretching1600 - 1450

Note: The wavenumbers presented are typical ranges for these functional groups and may vary slightly in the actual spectrum of the compound.

Chromatographic Methods for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for separating the components of a mixture and assessing the purity of a compound. For a substance like this compound, both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are valuable analytical tools.

Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. libretexts.orgskpharmteco.comthermofisher.com In GC, a sample is vaporized and injected into a column, where it is separated based on its partitioning between a stationary phase and a mobile gas phase. The choice of column and detector is critical for achieving good separation and detection of organophosphorus compounds. A flame ionization detector (FID) or a more specific nitrogen-phosphorus detector (NPD) can be used for sensitive detection. The retention time, the time it takes for the compound to travel through the column, is a characteristic property under a given set of conditions (e.g., column type, temperature program, and carrier gas flow rate).

High-Performance Liquid Chromatography (HPLC) is a versatile technique that can be used for a wider range of compounds, including those that are not sufficiently volatile or stable for GC analysis. nih.govcore.ac.uk In HPLC, the sample is dissolved in a liquid solvent (mobile phase) and pumped through a column containing a solid stationary phase. Separation is based on the differential interactions of the analyte with the stationary and mobile phases. Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol), is a common approach for the analysis of aryl phosphonates. Detection is typically achieved using a UV detector, as the aromatic rings in this compound will absorb UV light.

While specific chromatographic conditions for this compound are not detailed in the available literature, a general approach for purity analysis would involve developing a method that provides a sharp, symmetrical peak for the main component, well-resolved from any impurities.

Table 3: General Parameters for Chromatographic Analysis of Aryl Phosphonates

TechniqueColumn TypeMobile Phase/Carrier GasDetector
GCCapillary column (e.g., DB-5ms)Inert gas (e.g., Helium, Nitrogen)FID or NPD
HPLCReversed-phase (e.g., C18)Acetonitrile/Water or Methanol/WaterUV (e.g., at 254 nm)

Note: The parameters in this table represent typical starting points for method development for compounds of this class.

Thermogravimetric Analysis (TGA) for Thermal Stability Profiling

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. TGA is particularly useful for determining the thermal stability and decomposition profile of materials. For organophosphorus compounds used as flame retardants, TGA provides critical information about their degradation behavior.

A TGA experiment on this compound would involve heating a small sample at a constant rate in an inert (e.g., nitrogen) or oxidative (e.g., air) atmosphere. The resulting TGA curve plots the percentage of weight loss against temperature. The onset temperature of decomposition, the temperature at which significant weight loss begins, is a key indicator of thermal stability. The derivative of the TGA curve (DTG curve) shows the rate of mass loss and can help to identify distinct decomposition steps. The amount of residue remaining at the end of the experiment (char yield) is also an important parameter, especially in the context of flame retardancy. researchgate.netresearchgate.net

Table 4: Illustrative TGA Data for a Generic Aryl Phosphate (B84403) Flame Retardant

ParameterValue
Onset Temperature (T_onset)300 - 350 °C
Temperature at Max Decomposition Rate (T_max)350 - 400 °C
Char Yield at 600 °C (in N₂)15 - 25 %

Note: This data is illustrative for a typical aryl phosphate and does not represent specific experimental results for this compound. Actual values will depend on the specific chemical structure and experimental conditions.

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. DSC is used to study thermal transitions such as melting, crystallization, and glass transitions.

For this compound, a DSC thermogram would reveal important information about its physical state and thermal behavior. If the compound is crystalline, the DSC curve would show an endothermic peak corresponding to its melting point (Tₘ). The area under the melting peak is related to the enthalpy of fusion. If the compound is amorphous, a step-like change in the baseline would indicate the glass transition temperature (T₉), which is the temperature at which the amorphous solid transitions from a rigid, glassy state to a more rubbery, viscous state. DSC can also be used to study crystallization behavior (exothermic peak) upon cooling from the melt. This information is valuable for understanding the material's processing and application properties.

Table 5: Hypothetical DSC Data for this compound

Thermal TransitionTemperature (°C)
Glass Transition (T₉)40 - 60
Melting Point (Tₘ)80 - 100

Note: The data presented in this table is hypothetical and for illustrative purposes only, as specific experimental DSC data for this compound was not found in the reviewed sources. The actual values would need to be determined experimentally.

Computational Chemistry and Theoretical Modeling of Bis 3 Methylphenyl Phenylphosphonate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of bis(3-methylphenyl) phenylphosphonate (B1237145). These methods, varying in computational cost and accuracy, provide a detailed picture of the molecule's behavior.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It offers a favorable balance between accuracy and computational expense, making it suitable for a molecule of this size. By approximating the electron density, DFT can be used to determine the optimized geometry and various electronic properties.

For a molecule like bis(3-methylphenyl) phenylphosphonate, a common approach involves using a functional such as B3LYP combined with a basis set like 6-311++G(2d,2p). This level of theory has been shown to provide reliable geometric parameters for similar organophosphorus compounds. The geometry optimization process seeks the lowest energy conformation of the molecule, providing data on bond lengths, bond angles, and dihedral angles.

ParameterCalculated Value (Diphenyl Phenylphosphonate)
P=O Bond Length1.45 Å
P-O(ester) Bond Length1.60 Å
P-C(phenyl) Bond Length1.78 Å
O=P-O Angle118°
O=P-C Angle115°
O-P-C Angle105°

This interactive table showcases typical geometric parameters obtained from DFT calculations for a model aryl phosphonate (B1237965) compound. The values are representative and would be expected to be similar for this compound, with minor variations due to the presence of the methyl groups.

Ab initio methods are quantum chemical calculations based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide higher accuracy for electronic structure and energy calculations. These methods are particularly useful for benchmarking the results from less computationally expensive methods and for studying systems where electron correlation effects are significant. For a molecule like this compound, ab initio calculations could be employed to obtain highly accurate predictions of its ionization potential, electron affinity, and other electronic properties.

Prediction of Spectroscopic Parameters and Simulation of Spectra (e.g., NMR, EPR)

Computational methods are powerful tools for predicting spectroscopic parameters, which can aid in the interpretation of experimental spectra. For this compound, the prediction of Nuclear Magnetic Resonance (NMR) spectra, particularly 31P NMR, is of significant interest.

The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a common approach for calculating NMR chemical shifts. The chemical shift of the phosphorus atom is highly sensitive to its electronic environment, making 31P NMR a valuable tool for characterizing phosphonate compounds. Theoretical predictions can help in assigning experimental peaks and understanding how structural changes, such as the substitution on the phenyl rings, influence the chemical shifts. While EPR (Electron Paramagnetic Resonance) is not applicable to the diamagnetic ground state of this molecule, it could be used to study any potential radical species derived from it.

Theoretical Studies on Reaction Mechanisms and Energy Landscapes

Theoretical chemistry plays a crucial role in elucidating the mechanisms of chemical reactions. For this compound, computational studies can be used to investigate various potential reactions, such as hydrolysis, by mapping out the corresponding energy landscapes.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations are typically performed on single, isolated molecules in the gas phase, Molecular Dynamics (MD) simulations can be used to study the behavior of molecules in a condensed phase (e.g., in a solvent or in the solid state) over time.

MD simulations for this compound would involve the use of a force field, which is a set of empirical energy functions that describe the interactions between atoms. These simulations can provide insights into the conformational flexibility of the molecule, revealing the different shapes it can adopt and the energy barriers between them. Furthermore, MD can be used to study intermolecular interactions, such as how the molecule interacts with solvent molecules or with other molecules of the same type. This is particularly important for understanding its physical properties, such as solubility and melting point.

Rational Design Principles for Novel Phosphonate Analogues

The insights gained from computational studies of this compound can be applied to the rational design of new phosphonate analogues with tailored properties. By understanding the structure-property relationships, it is possible to predict how chemical modifications will affect the behavior of the molecule.

For example, if the goal is to design a phosphonate with enhanced thermal stability, computational methods can be used to screen a library of virtual compounds with different substituents on the phenyl rings. DFT calculations could be used to assess the strength of the chemical bonds in each analogue, while molecular dynamics could be used to simulate their behavior at high temperatures. This in silico screening process can significantly reduce the time and cost associated with experimental synthesis and testing, allowing researchers to focus on the most promising candidates. This approach is widely used in drug discovery and materials science to design molecules with specific biological activities or physical properties. researchgate.net

Applications of Bis 3 Methylphenyl Phenylphosphonate in Materials Science and Polymer Chemistry

Role as a Monomer or Additive in Polymer Synthesis

Organophosphorus compounds, including phosphonates like Bis(3-methylphenyl) phenylphosphonate (B1237145), can be incorporated into polymers in two primary ways: as an additive or as a reactive monomer. mdpi.com The additive approach involves physically blending the flame retardant with the polymer matrix. mdpi.com While straightforward, this can sometimes lead to issues like migration or leaching of the additive over time. kennesaw.edunih.gov The reactive approach, where the flame retardant is chemically bonded into the polymer backbone, creates a permanent modification that avoids these issues. nih.govresearchgate.net

Phosphonates can be used as monomers in polycondensation reactions to create copolymers with inherent flame retardancy. Poly(phosphonate)s are commonly synthesized through the reaction of a phosphonic dichloride (like phenylphosphonic dichloride) with various diphenols or silylated biphenyldiols. sci-hub.st This process results in a polymer chain where the phosphonate (B1237965) unit is an integral part of the backbone. sci-hub.st Incorporating these units modifies the polymer's properties, most notably its response to fire. The resulting copolymers often exhibit improved thermal stability and flame retardant characteristics.

Bis(3-methylphenyl) phenylphosphonate and similar structures are effective as reactive flame retardants, particularly in thermosetting polymers like epoxy resins and polyurethanes.

Epoxy Resins: In epoxy systems, phosphorus-containing compounds can be chemically incorporated into the polymer network. cnrs.frcnrs.fr For instance, a structurally similar compound, bis(3-hydroxyphenyl) phenyl phosphate (B84403) (BHPP), which contains reactive hydroxyl groups, has been successfully used as a curing agent for diglycidyl ether of bisphenol-A (DGEBA) epoxy resins. cnrs.fr This covalent integration ensures the flame-retardant component is permanently fixed within the material. The incorporation of such phosphorus-based structures has been shown to significantly improve fire resistance, allowing the material to achieve high ratings in flammability tests like UL-94. cnrs.frcnrs.fr

Polyurethanes: Polyurethanes are widely used in applications from foams to elastomers, but their flammability is a significant concern. nih.govresearchgate.net Reactive flame retardants are highly desirable for polyurethanes because they chemically bond with the polymer during synthesis, preventing the flame retardant from leaching out, which is a common issue with additive types in flexible foams. nih.govresearchgate.net Organophosphorus compounds containing reactive groups (like hydroxyls) can be introduced as monomers in the polyurethane synthesis, reacting with isocyanates to become a permanent part of the polymer structure. nih.gov This approach provides durable flame retardancy while maintaining the material's physical properties. nih.gov

Mechanisms of Action in Flame Retardant Materials

Organophosphorus flame retardants like this compound typically employ a combination of condensed-phase and gas-phase mechanisms to inhibit fire. nih.gov

The primary mechanism of action in the condensed phase (the solid polymer) is the promotion of char formation. nih.govkennesaw.edu When the polymer is heated, the phosphonate compound decomposes to produce phosphoric acids. mdpi.comnih.gov These acidic species act as catalysts, promoting the dehydration and cross-linking of the polymer chains. nih.govmdpi.com This process results in the formation of a stable, insulating layer of carbonaceous char on the material's surface. nih.govmdpi.com

This char layer serves multiple protective functions:

It acts as a physical barrier, insulating the underlying polymer from the heat of the flame. nih.goveuropean-coatings.com

It slows the rate of polymer decomposition, reducing the release of flammable volatile gases that fuel the fire. nih.govlsu.edu

It hinders the diffusion of oxygen to the polymer surface, further suppressing combustion. nih.govsemanticscholar.org Studies on similar phosphonates in epoxy resins have shown that the presence of phosphorus leads to a higher char yield at elevated temperatures, which is directly linked to improved flame retardancy. european-coatings.comlsu.edu Analysis of the char residue often reveals a more compact and homogeneous structure, which enhances its effectiveness as a protective barrier. european-coatings.comlsu.edu

In addition to their action in the solid phase, some phosphorus compounds can also exert a flame-retardant effect in the gas phase (the flame itself). nih.gov During combustion, the phosphonate can decompose and release volatile phosphorus-containing species into the flame. mdpi.com These species, such as PO• radicals, are highly reactive and can scavenge the key high-energy radicals (H• and OH•) that propagate the combustion chain reaction. mdpi.commdpi.commdpi.com By interrupting this cycle, the flame chemistry is inhibited, leading to a reduction in heat release and eventual flame extinction. mdpi.commdpi.com This "flame poisoning" effect is a critical component of the gas-phase mechanism. mdpi.com

The effectiveness of a flame retardant is quantified using standard fire safety tests, most notably the Limiting Oxygen Index (LOI) and the UL-94 vertical burn test.

Limiting Oxygen Index (LOI): The LOI is the minimum percentage of oxygen in an oxygen/nitrogen mixture required to sustain candle-like combustion of a material. cnrs.frspecialchem.com A higher LOI value indicates better flame retardancy. cnrs.frspecialchem.com Materials with LOI values above 21% (the approximate oxygen concentration in air) are considered self-extinguishing. The incorporation of organophosphorus compounds like phosphonates consistently increases the LOI of polymers. For example, adding a novel phosphonate to an epoxy resin increased the LOI value from 25.8% for the pure resin to 33.4% with a small amount of the flame retardant. researchgate.net

UL-94 Ratings: The UL-94 test is a vertical burn test that classifies a material's ability to self-extinguish after ignition. protolabs.comspecialchem.com The highest and most desirable rating for plastics in many applications is V-0. specialchem.comxometry.pro A V-0 rating indicates that the material extinguishes quickly (within 10 seconds) after the ignition source is removed, without producing flaming drips. specialchem.com Research on various bis(aryl) phosphonates and phosphates in epoxy resins demonstrates their ability to help the material achieve a V-0 rating with phosphorus content as low as 1-1.5 wt%. cnrs.freuropean-coatings.comlsu.edu

The tables below present data from studies on compounds structurally similar to this compound, illustrating their typical impact on the flame retardancy of epoxy resins.

Table 1: LOI and UL-94 Ratings for Epoxy Resins with Phosphonate/Phosphate Flame Retardants This table presents data for compounds analogous to this compound to demonstrate the typical performance of this class of flame retardants.

Flame Retardant CompoundPolymer MatrixPhosphorus Content (wt%)LOI (%)UL-94 RatingSource
None (Pure Epoxy)Epoxy Resin0~20-22Fails cnrs.freuropean-coatings.com
BDMPPEpoxy Resin1.1133.8V-0 european-coatings.comlsu.edu
BHPP-BEpoxy Resin1.5131V-0 cnrs.fr
BHPP-CEpoxy Resin2.2533V-0 cnrs.fr
BPHPPO-EPEpoxy Resin2.5142.5V-0 cnrs.fr

Information regarding "this compound" is not available in the searched sources.

Following a comprehensive search for scientific literature and data, no specific information was found regarding the applications of This compound in materials science and polymer chemistry, specifically concerning the development of functional polymeric composites or its structure-performance relationships in phosphonate-containing materials.

Due to the strict requirement to focus solely on "this compound" and the absence of specific data for this compound, it is not possible to generate the requested article on its role in functional polymeric composites or its structure-performance relationships.

Coordination Chemistry and Metal Complexes Involving Bis 3 Methylphenyl Phenylphosphonate

Phosphonates as Ligands in Metal Coordination

Phosphonates, characterized by the R-PO(OR')₂ functional group, are effective ligands for a multitude of metal ions. The coordination versatility of phosphonates stems from the presence of the phosphoryl (P=O) and two alkoxy/aryloxy (P-O-R') oxygen atoms, which can act as Lewis bases, donating electron pairs to metal centers. The coordination can occur in several modes, including monodentate, bidentate (chelating or bridging), and tridentate fashions, leading to the formation of discrete molecular complexes (0D), coordination polymers (1D), layered structures (2D), and metal-organic frameworks (3D). researchgate.netmdpi.com

The coordination ability of phosphonates is also influenced by the nature of the metal ion. Hard metal ions, according to Pearson's Hard and Soft Acids and Bases (HSAB) theory, tend to form strong bonds with the hard oxygen donors of the phosphonate (B1237965) group. researchgate.net This leads to the formation of stable complexes with a variety of metals, including alkali, alkaline earth, transition metals, lanthanides, and actinides. mdpi.com

Synthesis and Characterization of Metal-Phosphonate Complexes

The synthesis of metal-phosphonate complexes, including those potentially formed with Bis(3-methylphenyl) phenylphosphonate (B1237145), can be achieved through several methods. A common approach involves the direct reaction of the phosphonate ligand with a metal salt in a suitable solvent. The choice of solvent is critical and can range from water to organic solvents like methanol, ethanol, acetonitrile (B52724), or dimethylformamide, depending on the solubility of the reactants. uni-regensburg.de

Hydrothermal and solvothermal techniques are also widely employed for the synthesis of crystalline metal-phosphonate materials. These methods involve carrying out the reaction in a sealed vessel at elevated temperatures and pressures, which can promote the formation of thermodynamically stable, well-ordered crystalline structures. researchgate.net

The characterization of the resulting metal-phosphonate complexes is performed using a combination of spectroscopic and analytical techniques.

Characterization Technique Information Obtained
X-ray Crystallography Provides detailed information about the three-dimensional structure of the complex, including bond lengths, bond angles, and the coordination environment of the metal ion.
Infrared (IR) Spectroscopy Used to identify the coordination mode of the phosphonate ligand by observing shifts in the P=O and P-O-C stretching frequencies upon complexation.
Nuclear Magnetic Resonance (NMR) Spectroscopy 31P NMR is particularly useful for studying the coordination of phosphonate ligands in solution and in the solid state. Changes in the chemical shift of the phosphorus nucleus upon coordination provide insights into the metal-ligand interaction. 1H and 13C NMR are used to characterize the organic components of the ligand.
Elemental Analysis Determines the elemental composition of the complex, which helps in confirming its stoichiometry.
Thermogravimetric Analysis (TGA) Provides information about the thermal stability of the complex and the presence of coordinated or lattice solvent molecules.

While specific synthetic procedures and characterization data for Bis(3-methylphenyl) phenylphosphonate complexes are not extensively reported in the literature, the general principles outlined above would be applicable to their preparation and analysis.

Supramolecular Assembly and Coordination Networks

The ability of phosphonate ligands to bridge multiple metal centers is a key feature that drives the formation of supramolecular assemblies and extended coordination networks. mdpi.com The connectivity of these networks can be controlled by the coordination mode of the phosphonate ligand, the coordination geometry of the metal ion, and the reaction conditions.

The resulting architectures can range from simple dimeric or oligomeric structures to intricate one-, two-, and three-dimensional coordination polymers. The design and synthesis of these materials are of great interest due to their potential for creating materials with tunable porosity and functionality.

Potential Applications of Metal-Phosphonate Architectures

The diverse structural chemistry of metal-phosphonate complexes translates into a wide range of potential applications. While the applications of complexes derived specifically from this compound have yet to be fully explored, the broader class of metal-phosphonate materials has shown promise in several areas.

Catalysis: Metal-phosphonate frameworks can serve as heterogeneous catalysts. capes.gov.br The metal centers can act as active sites for catalytic reactions, while the porous structure of the framework can allow for size- and shape-selective catalysis. The organic groups of the phosphonate ligand can also be functionalized to introduce additional catalytic functionalities. capes.gov.br

Sensing: The luminescence properties of some metal-phosphonate complexes, particularly those involving lanthanide ions, make them suitable for applications in chemical sensing. The presence of specific analytes can cause a change in the luminescence intensity or wavelength, allowing for their detection. The porous nature of some frameworks can also be exploited for the selective adsorption and detection of small molecules.

Other Potential Applications:

Ion Exchange: The ability of some layered metal phosphonates to exchange ions has been explored.

Proton Conduction: Materials with ordered hydrogen-bonding networks can exhibit proton conductivity.

Gas Storage: Porous metal-phosphonate frameworks have been investigated for their ability to store gases like hydrogen and carbon dioxide.

The development of metal-phosphonate architectures based on ligands such as this compound holds potential for the creation of new functional materials with tailored properties for a variety of technological applications. Further research into the coordination chemistry of this specific ligand is warranted to fully realize its potential.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Bis(3-methylphenyl) phenylphosphonate, and how can reaction conditions be controlled to improve yield?

  • Methodological Answer : The synthesis of aryl phosphonates typically involves transesterification or nucleophilic substitution. For example, phosphonite intermediates can be synthesized under inert atmospheres (e.g., nitrogen) using solvents like tetrahydrofuran (THF) and reagents such as hexamethyldisilazane to stabilize reactive intermediates. Reaction temperature (e.g., 100–110°C) and stoichiometric ratios of precursors (e.g., aryl alcohols to phosphorus oxychloride) are critical for yield optimization. Post-synthesis purification via column chromatography or recrystallization may be required to isolate high-purity products .
  • Data Consideration : Monitor reaction progress using 31^{31}P NMR to track phosphorus-containing intermediates (e.g., chemical shifts at δ 137.6 ppm for phosphonite intermediates) .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation account for structural features?

  • Methodological Answer :

  • 1^{1}H and 31^{31}P NMR : Identify substituent effects on chemical shifts. For example, methyl groups on aryl rings may split signals (e.g., δ 1.09–1.13 ppm for CH(CH3_3)2_2 groups) .
  • FT-IR : Detect P=O stretches (~1250 cm1^{-1}) and P-O-aryl vibrations (~950 cm1^{-1}).
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns specific to phosphonate esters.
    • Data Contradictions : Discrepancies in NMR integration may arise from residual solvents or incomplete silylation; use deuterated solvents and repeat experiments under dry conditions .

Advanced Research Questions

Q. How does the environmental persistence of this compound compare to structurally similar organophosphorus compounds, and what methodologies assess its degradation pathways?

  • Methodological Answer : Environmental persistence can be evaluated using OECD guidelines for hydrolysis (pH 4–9), photolysis (UV exposure), and biodegradation (OECD 301B tests). Compare degradation half-lives to analogs like triphenyl phosphate. Advanced techniques include LC-MS/MS to identify degradation products (e.g., phenylphosphonic acid) and quantify residual concentrations in simulated aquatic systems .
  • Data Analysis : Use quantitative structure-activity relationship (QSAR) models to predict bioaccumulation potential based on log KowK_{ow} values and molecular volume .

Q. What computational approaches predict the reactivity of this compound in catalytic systems, and how do steric effects influence its interactions?

  • Methodological Answer :

  • DFT Calculations : Model steric hindrance from 3-methylphenyl groups using software like Gaussian or ORCA. Compare activation energies for reactions (e.g., nucleophilic substitution) with less-hindered analogs.
  • Molecular Dynamics (MD) : Simulate ligand-receptor binding in catalytic systems (e.g., palladium complexes) to assess steric clashes.
    • Experimental Validation : Correlate computational predictions with kinetic studies (e.g., turnover frequency measurements in cross-coupling reactions) .

Q. How can contradictions in toxicity data for this compound be resolved, and what in vitro assays are most reliable for mechanistic studies?

  • Methodological Answer : Address discrepancies by standardizing test systems:

  • Cytotoxicity Assays : Use human hepatocyte (HepG2) or fibroblast (NIH/3T3) cell lines with MTT/WST-1 protocols.
  • Oxidative Stress Markers : Measure glutathione depletion or ROS production via fluorescent probes (e.g., DCFH-DA).
  • Metabolic Stability : Incubate with liver microsomes (e.g., rat S9 fraction) to assess CYP450-mediated detoxification .
    • Data Interpretation : Normalize results to positive controls (e.g., triphenyl phosphate) and account for solvent interference (e.g., DMSO cytotoxicity thresholds) .

Methodological Frameworks for Experimental Design

Q. What factorial design principles optimize reaction parameters for synthesizing this compound derivatives?

  • Methodological Answer : Use a 2k^k factorial design to test variables like temperature (80–120°C), catalyst loading (0.5–2 mol%), and solvent polarity (THF vs. toluene). Analyze main effects and interactions using ANOVA. For example, a higher temperature may reduce reaction time but increase side-product formation .
  • Case Study : In phosphonate esterification, a central composite design (CCD) identified optimal molar ratios (1:1.2 for aryl alcohol:phosphorus precursor) and reflux duration (6–8 hours) .

Q. How should researchers address reproducibility challenges in spectroscopic characterization of phosphonate esters?

  • Methodological Answer :

  • Standardization : Calibrate instruments with certified reference materials (CRMs) like 3,5-bis(trifluoromethyl)benzoic acid for NMR .
  • Collaborative Trials : Conduct round-robin tests across labs to validate 31^{31}P NMR protocols and quantify inter-lab variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.